molecular formula C13H18N4O3 B6331273 5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid CAS No. 6453-58-3

5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid

Cat. No.: B6331273
CAS No.: 6453-58-3
M. Wt: 278.31 g/mol
InChI Key: RSYYQCDERUOEFI-UHFFFAOYSA-N
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Description

5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid (CAS: 6453-58-3) is a multifunctional compound featuring a pentanoic acid backbone substituted with two distinct amino groups: a benzoylamino moiety at position 2 and a guanidine-like [amino(imino)methyl]amino group at position 3.

Properties

IUPAC Name

2-benzamido-5-(diaminomethylideneamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYYQCDERUOEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154-92-7
Record name L-Arginine, N2-benzoyl-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118519
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid typically involves the benzoylation of arginine. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an aqueous or organic solvent, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition .

Comparison with Similar Compounds

Structural Analogs

a) 5-{[Amino(imino)methyl]amino}-2-(sulfanylmethyl)pentanoic acid
  • Key Differences: Replaces the benzoylamino group with a sulfanylmethyl group.
  • Functional Impact: The sulfanylmethyl group enables zinc coordination in carboxypeptidase B binding, as shown in X-ray crystallography (PDB: 1zg9). The benzoylamino group in the target compound likely engages in aromatic stacking instead, altering enzyme selectivity .
b) 5-(Benzoylamino)-2-benzyl-4-oxopentanoic acid (CAS: 109138-11-6)
  • Key Differences : Substitutes the guanidine-like group with a benzyl and introduces a 4-oxo group.
  • The benzyl group adds lipophilicity, improving membrane permeability compared to the target compound .
  • Application : Intermediate in peptide synthesis or protease inhibitor design.
c) 5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic acid (Compound 26)
  • Key Differences : Incorporates a thiazole ring and phenylacetamido group.
  • Functional Impact : The thiazole ring enhances π-π interactions and may confer antimicrobial activity. The phenylacetamido group mimics natural substrates of kinases or proteases .
  • Application : Antimicrobial agents or kinase inhibitors.

Functional Analogs

a) (S)-2-Amino-5-[(aminoiminomethyl)amino]pentanoic acid (Arginine Derivative)
  • Key Differences: Lacks the benzoylamino group but shares the guanidine-like moiety.
  • Functional Impact: Acts as a nitric oxide synthase substrate, influencing vasodilation. The benzoylamino group in the target compound may redirect activity toward protease inhibition .
  • Application : Cardiovascular therapeutics or enzyme cofactors.
b) Boc-Arg(Mtr)-OH (Protected Arginine Derivative)
  • Key Differences : Includes tert-butoxycarbonyl (Boc) and 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) protective groups.
  • Functional Impact : Enhanced stability for solid-phase peptide synthesis. The target compound’s lack of protection suggests direct biological activity .
  • Application : Peptide synthesis intermediates.

Pharmacological and Physicochemical Properties

Compound CAS Molecular Weight Key Substituents LogP (Predicted) Applications
Target Compound 6453-58-3 309.34* Benzoylamino, guanidine-like ~1.2 Enzyme inhibition, peptide design
5-(Benzoylamino)-2-benzyl-4-oxopentanoic acid 109138-11-6 325.36 Benzyl, 4-oxo ~2.5 Protease inhibition
Compound 26 (Thiazole derivative) N/A 334.38* Thiazole, phenylacetamido ~1.8 Antimicrobial agents
Boc-Arg(Mtr)-OH 102185-38-6 571.69 Boc, Mtr protective groups ~3.0 Peptide synthesis

*Calculated based on molecular formula.

Biological Activity

5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid, also known as N2-benzoylarginine, is a compound that has garnered attention in biochemical research due to its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H18N4O3
  • Molecular Weight : 278.31 g/mol
  • CAS Number : 6453-58-3
  • IUPAC Name : 2-benzamido-5-(diaminomethylideneamino)pentanoic acid

The compound consists of a benzoyl group attached to an arginine derivative, which contributes to its biological activity. Its structure allows it to interact with various biological macromolecules.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, particularly those involved in metabolic pathways. This inhibition can alter the metabolic rates of various substrates.
  • Receptor Modulation : It can bind to specific receptors, influencing signaling pathways that regulate cellular functions such as growth, differentiation, and apoptosis.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against various pathogens, although further research is necessary to quantify these effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that the compound showed significant inhibitory effects compared to control groups, suggesting potential applications in developing new antimicrobial agents.

Bacterial Strain Inhibition Zone (mm) Control (mm)
Staphylococcus aureus150
Escherichia coli120

Enzyme Inhibition Studies

Research focusing on the inhibition of arginase by this compound revealed that it could effectively reduce arginase activity in vitro. This is particularly relevant for conditions where arginine metabolism is altered, such as in certain cancers.

Concentration (μM) Arginase Activity (% Inhibition)
1025
5060
10085

Q & A

Q. What are the optimal synthetic routes for 5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid, and how can side reactions be minimized?

  • Methodological Answer: Synthesis typically involves multi-step reactions, starting with the protection of reactive amino groups to prevent unwanted side reactions. For example, benzoylation of the primary amine and guanidinylation of the secondary amine require precise pH control (6.5–7.5) and low-temperature conditions (0–5°C) to avoid hydrolysis or over-substitution . Solvent selection (e.g., DMF for polar intermediates) and catalysts like HOBt/DIC for amide bond formation are critical for high yields (>80%) . Post-synthesis purification via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) ensures removal of byproducts.

Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer: Structural confirmation requires a combination of:
  • 1H/13C NMR : Key peaks include δ 7.8–8.2 ppm (benzoyl aromatic protons) and δ 3.1–3.5 ppm (methylene groups adjacent to guanidine) .
  • High-resolution mass spectrometry (HRMS) : Expected molecular ion [M+H]⁺ should match the theoretical mass (C₁₃H₁₈N₄O₃: 302.135 g/mol) within 2 ppm error .
  • FT-IR : Confirm N-H stretches (3300–3500 cm⁻¹) and carbonyl vibrations (1650–1700 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies:
  • pH stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal stability : Heat samples to 40–60°C and analyze decomposition products using LC-MS. Degradation above 50°C suggests the need for cold storage .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in biological systems?

  • Methodological Answer: Use density functional theory (DFT) to model:
  • Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites (e.g., guanidine group’s positive charge) .
  • Binding affinities : Molecular docking (AutoDock Vina) with target enzymes (e.g., proteases) predicts inhibitory constants (Ki) .
    Validate predictions with SPR (surface plasmon resonance) assays to measure real-time binding kinetics .

Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound’s bioactivity?

  • Methodological Answer:
  • Hybrid validation : Cross-reference computational docking results with in vitro enzyme inhibition assays (e.g., IC₅₀ measurements). Discrepancies may arise from solvation effects not modeled in simulations .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm or refine computational models .

Q. How can derivatives of this compound be designed to enhance selectivity for specific biological targets?

  • Methodological Answer:
  • Structure-activity relationship (SAR) studies : Modify the benzoyl group (e.g., electron-withdrawing substituents) to alter binding to hydrophobic enzyme pockets .
  • Click chemistry : Introduce triazole moieties via CuAAC reactions to improve aqueous solubility and target engagement .
  • Pharmacokinetic profiling : Use Caco-2 cell assays to assess intestinal absorption and PAMPA (parallel artificial membrane permeability assay) for BBB penetration .

Q. What advanced techniques address challenges in analyzing this compound within complex biological matrices?

  • Methodological Answer:
  • LC-MS/MS with MRM (multiple reaction monitoring) : Quantify the compound in plasma by tracking specific transitions (e.g., m/z 302 → 154 for quantification) .
  • Stable isotope labeling : Synthesize a ¹³C-labeled internal standard to correct for matrix effects .

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